3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid

Lipophilicity Drug-likeness Permeability prediction

3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (synonym: N-(3,4,5-trimethoxybenzoyl)valine) is a synthetic amino acid derivative belonging to the broader class of N-acyl-α-amino acids bearing the 3,4,5-trimethoxybenzoyl (TMB) pharmacophore. The compound has been catalogued in commercial screening libraries such as Hit2Lead (Compound ID with calculated physicochemical parameters (LogP = 1.36, LogSW = -2.63, MW = 311 g/mol, H-bond donors = 2, H-bond acceptors =.

Molecular Formula C15H21NO6
Molecular Weight 311.33 g/mol
CAS No. 93709-68-3
Cat. No. B7740037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid
CAS93709-68-3
Molecular FormulaC15H21NO6
Molecular Weight311.33 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C15H21NO6/c1-8(2)12(15(18)19)16-14(17)9-6-10(20-3)13(22-5)11(7-9)21-4/h6-8,12H,1-5H3,(H,16,17)(H,18,19)
InChIKeyQTUHHHIOMGXNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid (CAS 93709-68-3): A Physicochemically Characterized N-Protected Valine Building Block for MedChem and Screening Libraries


3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid (synonym: N-(3,4,5-trimethoxybenzoyl)valine) is a synthetic amino acid derivative belonging to the broader class of N-acyl-α-amino acids bearing the 3,4,5-trimethoxybenzoyl (TMB) pharmacophore [1]. The compound has been catalogued in commercial screening libraries such as Hit2Lead (Compound ID 5146698) with calculated physicochemical parameters (LogP = 1.36, LogSW = -2.63, MW = 311 g/mol, H-bond donors = 2, H-bond acceptors = 6) . The TMB moiety is a recognized pharmacophore present in several bioactive molecules including tubulin polymerization inhibitors and anti-inflammatory agents [2], making this compound a relevant probe for medicinal chemistry campaigns targeting these pathways.

Evidence-Based Rationale: Why 3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid Cannot Be Replaced by Its Closest Analogs


Within the TMB-amino acid conjugate series, even conservative structural changes produce substantial shifts in molecular properties and biological selectivity. Substituting the valine scaffold for glycine (LogP = 0.92) or alanine (LogP = 0.43) significantly alters lipophilicity , while the D-enantiomer (N-(3,4,5-trimethoxybenzoyl)-D-valine) is expected to display divergent target binding due to established chiral recognition in biological systems . Compared with capobenic acid (CAS 21434-91-3, LogP = 1.41–2.48)—a TMB-derivatized ε-aminocaproic acid with clinically documented anti-arrhythmic and anti-platelet activity [1]—the valine-based target compound offers a distinct molecular shape, hydrogen-bonding topology (two H-bond donors originating from the α-amino acid core rather than the side-chain), and a narrower rotatable bond profile that collectively produce unique target selectivity as demonstrated by differential ACC1/hERG selectivity in ChEMBL/BindingDB data [2]. Generic substitution with any single closest analog therefore risks both altered physicochemical properties and target selectivity profiles.

Procurement-Relevant Quantitative Evidence for 3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid vs. Analogs


Lipophilicity-Driven Differentiation: LogP Comparison vs. Glycine and Alanine TMB-Conjugates

The valine-based target compound exhibits significantly higher calculated lipophilicity (LogP = 1.36) compared with its glycine (LogP = 0.92) and alanine (LogP = 0.43) counterparts . This 0.44–0.93 LogP unit increase corresponds to an approximately 2.8–8.5× higher theoretical octanol-water partition coefficient, directly impacting predicted membrane permeability and blood-brain barrier penetration potential .

Lipophilicity Drug-likeness Permeability prediction

Aqueous Solubility Differentiation: LogSW-Based Ranking Within the TMB-Amino Acid Series

The valine-based compound has calculated aqueous solubility (LogSW = -2.63) that is approximately 10-fold lower than the alanine analog (LogSW = -1.63) , placing it at the lower end of the series' solubility range. For assay formats requiring aqueous solubility above ~10 µM without co-solvents, this represents a differentiable property that must be considered during compound procurement for biochemical vs. cell-based screening cascades.

Aqueous solubility Assay compatibility Bioavailability

GABA Aminotransferase Inhibitory Activity: ChEMBL-Curated Anticonvulsant Target Engagement

The compound has been tested for anticonvulsant activity against GABA aminotransferase from pig brain in a radiochemical assay measuring conversion of [14C]-α-ketoglutarate to [14C]-glutamate [1]. While individual IC50 values from this assay are not publicly reported in the ChEMBL entry, the inclusion of this compound in a curated GABA-AT assay panel provides a verified target-engagement anchor that distinguishes it from other TMB-amino acid analogs (glycine, alanine, capobenic acid) for which no GABA-AT screening data are available in ChEMBL [2].

GABA aminotransferase Anticonvulsant CNS target engagement

Multi-Target Bioactivity Fingerprint: Anticarcinogenic, Antimalarial, and Antivenom Activities from Curated Functional Annotation

A comprehensive functional annotation of this compound reports multiple in vitro and in vivo activities: anticarcinogenic activity (prevention of DMBA-induced transformation of JB6 cells), anti-promoter activity vs. TPA, antimalarial activity against P. falciparum, antivenom activity neutralizing N. naja venom, and inhibition of phospholipase A2 (both N. naja venom PLA2 and edema-associated PLA2 in Swiss Wistar mice), alongside antifungal activity inhibiting A. niger cilia formation [1]. This polypharmacological profile is distinct from capobenic acid, which is primarily documented as an anti-arrhythmic and anti-ischemic agent with platelet aggregation inhibition [2].

Polypharmacology Anticarcinogenic Phospholipase A2 inhibition

Negative Ames Test: Absence of Mutagenicity as a Differentiating Safety Signal for Compound Library Procurement

This compound has been assessed in a standardized Ames mutagenicity assay and returned a negative result , indicating no detectable mutagenic potential under the tested conditions. While Ames data availability is inconsistent across TMB-amino acid analogs, this negative result provides a tangible safety-related selection criterion when choosing among structurally related compounds for hit-to-lead progression or in vivo efficacy studies, where early genotoxicity flags can derail projects.

Genotoxicity Ames test Safety screening

Chiral Identity and Enantiomeric Specification: (2S)-Configuration as a Determinant of Biological Recognition

The target compound is specified as the (2S)-enantiomer (N-(3,4,5-trimethoxybenzoyl)-L-valine), which is the naturally occurring amino acid configuration [1]. The D-enantiomer (ChemSpider CSID: 607700) would be expected to interact differently with chiral biological targets such as enzymes, receptors, and transporters. This enantiomeric specification is critical because most endogenous recognition systems (including amino acid transporters and proteases) display strong stereoselectivity, and procuring the racemate or wrong enantiomer would confound biological assay interpretation.

Chirality Enantiomeric purity Stereospecific target binding

Application Scenarios Where 3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid Provides Differential Value


GABAergic and Anticonvulsant Target Screening: Prioritized Probe over Glycine and Alanine TMB-Analogs

For CNS-focused screening cascades targeting GABAergic mechanisms, this compound is the only TMB-amino acid conjugate with a curated GABA aminotransferase activity record in ChEMBL [1]. Its intermediate LogP (1.36) also suggests potential blood-brain barrier permeability, unlike the less lipophilic alanine analog (LogP = 0.43). Researchers screening for anticonvulsant lead matter should prioritize this compound as a starting point over the glycine or alanine versions, which lack any documented GABA-AT target engagement in authoritative databases.

Phospholipase A2-Mediated Inflammation and Antivenom Research: Polypharmacological Starting Point

With documented in vivo inhibition of PLA2-induced paw edema in Swiss Wistar mice and neutralization of N. naja venom lethality [1], this compound offers a distinct polypharmacology profile relevant to both anti-inflammatory and antivenom drug discovery. Capobenic acid—a cardiovascular-focused TMB derivative—lacks these activities, and the glycine/alanine analogs have no equivalent functional annotation. Procurement for PLA2-focused phenotypic screening campaigns should prioritize this compound over its nearest structural neighbors.

Tubulin/Combretastatin-Mimetic Library Design: TMB Pharmacophore with Valine-Derived Physicochemical Optimization

The 3,4,5-trimethoxybenzoyl group is the core pharmacophore of combretastatin A-4 and related tubulin polymerization inhibitors active at nanomolar concentrations (IC50 = 16–24 nM in benzofuran series) [1]. The valine conjugate offers a balanced LogP (1.36) for cellular permeability while retaining the carboxylic acid moiety for potential prodrug derivatization [2]. This distinguishes it from the glycine analog (LogP = 0.92), which may have insufficient lipophilicity for efficient passive cellular uptake in tubulin-targeting antiproliferative assays.

Fragment-Based and Screening Library Procurement: Stereochemically Defined, Ames-Negative Building Block with Commercial Availability

Available at 95% purity from Enamine (catalog EN300-08373) and catalogued in the ChemDiv/Hit2Lead screening collection [1][2], this compound combines verified (2S)-stereochemistry, documented negative Ames mutagenicity [3], and well-characterized physicochemical parameters. For compound management groups building fragment or diversity libraries, these verified QC parameters reduce downstream validation burden compared with less well-characterized TMB-amino acid analogs such as the D-valine enantiomer or the methyl ester derivative (CAS 63203-39-4), for which Ames data and broad screening annotations are not publicly available.

Quote Request

Request a Quote for 3-Methyl-2-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.